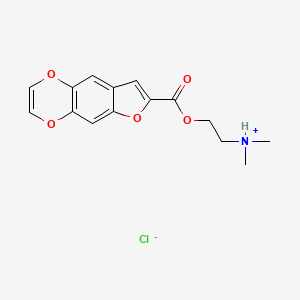
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a fused ring system that includes a furan ring and a benzodioxin ring. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride typically involves a multi-step process. One common method includes the reaction of aryl or heteroaryl aldehydes with substituted phenacyl bromides and 4-hydroxycoumarin in the presence of N,N-diisopropyl ethyl ammonium acetate as the promoting medium . This one-pot, three-component approach is known for its operational simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as anti-hepatitis C virus activity.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: These compounds share a similar benzofuran ring structure and exhibit various biological activities.
Coumarin derivatives: These compounds have a similar fused ring system and are used in various chemical and biological applications.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride is unique due to its specific ring structure and the presence of a dimethylaminoethyl ester group
Propiedades
Número CAS |
35689-12-4 |
|---|---|
Fórmula molecular |
C15H16ClNO5 |
Peso molecular |
325.74 g/mol |
Nombre IUPAC |
2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15NO5.ClH/c1-16(2)3-4-20-15(17)14-8-10-7-12-13(9-11(10)21-14)19-6-5-18-12;/h5-9H,3-4H2,1-2H3;1H |
Clave InChI |
LEFJGHRHFHYQHY-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


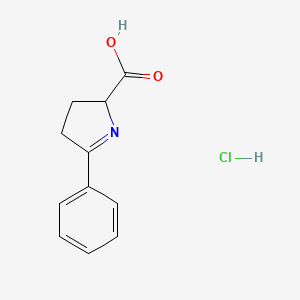
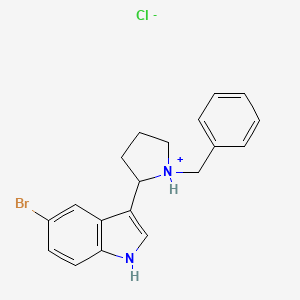



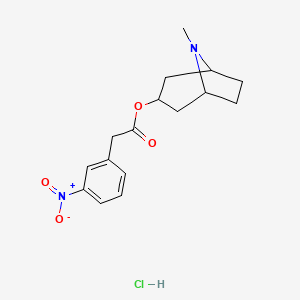


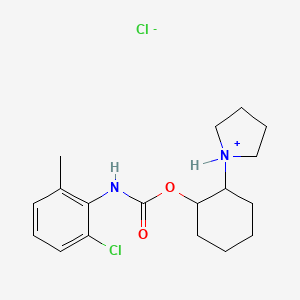
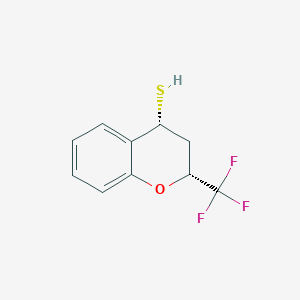
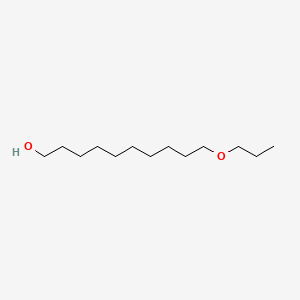
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)

